3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Overview
Description
3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The compound’s structure includes a pyridazine ring, a piperazine ring, and a pyrazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common method includes the reaction of 4-butoxybenzoyl chloride with piperazine to form 4-(4-butoxybenzoyl)piperazine. This intermediate is then reacted with 3,4,5-trimethyl-1H-pyrazole and 3,6-dichloropyridazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: Known for their antifungal and antibacterial activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial activity.
Pyrazole-bearing compounds: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
3-[4-(4-butoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-5-6-17-33-22-9-7-21(8-10-22)25(32)30-15-13-29(14-16-30)23-11-12-24(27-26-23)31-20(4)18(2)19(3)28-31/h7-12H,5-6,13-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVROORMTZHOHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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